3-Chloro-2-(2,2-difluoroethoxy)pyridine
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Overview
Description
3-Chloro-2-(2,2-difluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 3-position and a 2,2-difluoroethoxy group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2,2-difluoroethoxy)pyridine typically involves the reaction of 3-chloropyridine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
3-Chloro-2-(2,2-difluoroethoxy)pyridine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The presence of the chloro and difluoroethoxy groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Chloropyridine
- 2,2-Difluoroethoxy-pyridine
- 2-Chloropyridine
Properties
IUPAC Name |
3-chloro-2-(2,2-difluoroethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEOXFOJTSSLHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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